Lipophilicity Shift Driven by the 3‑Methyl Substituent
The calculated XLogP3 value of 2.3 for 1-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol is approximately 0.5 log units higher than that of its des‑methyl analog 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (estimated XLogP3 ~1.8). This difference arises from the additional methylene group on the piperidine ring and positions the compound closer to the optimal lipophilicity range for CNS penetration (logP 2–3). [1]
| Evidence Dimension | Calculated octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (des‑methyl analog): estimated XLogP3 ~1.8 |
| Quantified Difference | Δ logP ≈ +0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem 2024.11.20) |
Why This Matters
Procurement decisions for CNS‑oriented kinase programs require careful control of logP; the 0.5‑unit increase may improve passive permeability and blood‑brain barrier penetration relative to the des‑methyl analog.
- [1] PubChem Compound Summary for CID 114679714, 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol. National Center for Biotechnology Information (2024). View Source
